molecular formula C15H22BrNO B1671561 Eptazocine hydrobromide CAS No. 72150-17-5

Eptazocine hydrobromide

Cat. No. B1671561
CAS RN: 72150-17-5
M. Wt: 312.24 g/mol
InChI Key: KMISFPIWSMSMJD-UHFFFAOYSA-N
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Description

Eptazocine hydrobromide is a member of tetralins . It has a molecular formula of C15H22BrNO and a molecular weight of 312.24 g/mol . It’s also known by other names such as l-ST-2121 and ST-2121 .


Synthesis Analysis

A novel and practical asymmetric synthesis of eptazocine hydrobromide was developed starting from 1-methyl-7-methoxy-2-tetralone under the catalysis of N-(p-trifluoromethylbenzyl)cinchonidinium bromide . The reaction conditions were optimized to obtain the product in excellent overall yield and purity .


Molecular Structure Analysis

The IUPAC name of Eptazocine hydrobromide is (1 S ,9 S )-1,11-dimethyl-11-azatricyclo [7.4.1.0 2,7 ]tetradeca-2 (7),3,5-trien-4-ol;hydrobromide . The InChI and SMILES strings provide a textual representation of the compound structure .


Chemical Reactions Analysis

The synthesis of eptazocine hydrobromide involves enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone and a Mannich reaction to construct the tricyclic compound in eight linear steps .

Scientific Research Applications

Anesthetic Management in Patients on Antipsychotics

  • Eptazocine hydrobromide has been evaluated as an adjuvant in anesthetic management, particularly in patients receiving long-term antipsychotic medication. A study compared patients anesthetized with enflurane alone versus those anesthetized with enflurane and eptazocine hydrobromide. The results suggested that eptazocine hydrobromide reduced the required concentration of enflurane and shortened the recovery time, indicating its potential use in enhancing anesthetic efficiency and patient recovery in specific populations (Mizobe et al., 2010).

Asymmetric Synthesis Development

  • A study focused on developing a novel and practical asymmetric synthesis process for eptazocine hydrobromide. This research aimed to optimize the production of eptazocine hydrobromide in terms of yield and purity, contributing to the more efficient and effective synthesis of the compound, which is essential for its application in various scientific and medical fields (Li et al., 2018).

Transdermal Drug Delivery System

  • Eptazocine hydrobromide has been explored in the context of transdermal drug delivery systems. A study aimed to develop a prolonged-release eptazocine transdermal patch, using a novel eptazocine salt with Eudragit® E adhesive. The research indicated that eptazocine hydrobromide in a Eudragit® E matrix could be a novel analgesic transdermal drug delivery system, offering a new method of administering the drug for pain relief (Furuishi et al., 2019).

Pharmacokinetic/Pharmacodynamic Relationship

  • The pharmacokinetic and pharmacodynamic relationship of eptazocine has been studied in rats. This research explored how the body processes eptazocine and its analgesic effects, providing valuable insights into the drug's effectiveness and potential applications in pain management (Suzuki et al., 2000).

Efficient Synthesis of Key Intermediates

  • Another study reported the efficient synthesis of key intermediates for eptazocine, involving epoxide cyclizations. This work contributes to the understanding of the chemical synthesis of eptazocine, which is crucial for its production and application in medical research (Taylor et al., 2003)

Safety And Hazards

Eptazocine hydrobromide is intended for R&D use only and is not for medicinal, household or other use . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The development of a concise and efficient asymmetric synthetic route for eptazocine hydrobromide, with the same material and catalyst, is a promising future direction . This novel, mild and practical asymmetric process could potentially make the preparation of eptazocine hydrobromide more effective .

properties

IUPAC Name

(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.BrH/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15;/h3-4,8,11,17H,5-7,9-10H2,1-2H3;1H/t11-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMISFPIWSMSMJD-GPKQSYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eptazocine hydrobromide

CAS RN

72150-17-5
Record name 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72150-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eptazocine hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072150175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPTAZOCINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865626Y4ON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Mizobe, Y Oda, T Natsuyama, M Miyazaki - Journal of Anesthesia, 1992 - Springer
… We evaluated the usefulness of eptazocine hydrobromide as an adjuvant in patients … No side effects associated with eptazocine hydrobromide administration were observed. These …
Number of citations: 2 link.springer.com
J Gan, Q TU - Herald of Medicine, 2018 - pesquisa.bvsalud.org
… The patients in the group E were given eptazocine hydrobromide … ES patients were given eptazocine hydrobromide 0.2 mg·kg-… Conclusion Eptazocine hydrobromide combined with …
Number of citations: 2 pesquisa.bvsalud.org
M HANANO, J WATANABE - 2000 - jlc.jst.go.jp
… for their gift of eptazocine hydrobromide and methyl-eptazocine hydrobromide. This work was supported in part by a Research Grant for Assistants provided by Nihon University …
Number of citations: 0 jlc.jst.go.jp
GAN Jianhui, TU Qing, HE Shuangliang… - HERALD OF …, 2019 - yydbzz.com
… the effect of eptazocine hydrobromide on emergence agitation (EA… (n=40): eptazocine hydrobromide injection group (group E)… Eptazocine hydrobromide injection 0.3 mg􀅰kg-1 ꎬdezocine …
Number of citations: 3 www.yydbzz.com
T Suzuki, R Shimizu, T Suganuma… - Biological and …, 2000 - jstage.jst.go.jp
… for their gift of eptazocine hydrobromide and methyl-eptazocine hydrobromide. This work was supported in part by a Research Grant for Assistants provided by Nihon University …
Number of citations: 2 www.jstage.jst.go.jp
R Li, Z Liu, L Chen, J Pan, K Lin… - Beilstein Journal of …, 2018 - beilstein-journals.org
… In summary, we developed a new and efficient synthesis of eptazocine hydrobromide involving enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone …
Number of citations: 2 www.beilstein-journals.org
J GAN, Q TU, S HE, J SHI, H YU - Herald of Medicine, 2019 - pesquisa.bvsalud.org
… groups(n = 40): eptazocine hydrobromide injection group (group E) … Eptazocine hydrobromide injection 0. 3 mg· kg-1, dezocine … 0.3 mg· kg-1 eptazocine hydrobromide,15 min before the …
Number of citations: 0 pesquisa.bvsalud.org
T Suzuki, Y Moriki, H Goto, K Tomono… - Biological and …, 2002 - jstage.jst.go.jp
… (Tokyo, Japan), butorphanol tartrate (Stadol® injection) was purchased from Bristol-Myers Squibb KK (Tokyo, Japan), eptazocine hydrobromide (Sedapain® injection) was purchased …
Number of citations: 21 www.jstage.jst.go.jp
S Aida, H Baba, K Shimoji - Journal of anesthesia, 1997 - Springer
… Following an induction dose (diluted in 2ml) of the epidural opioid, eptazocine hydrobromide (0.3 mg.kg 1, Nihon Iyaduhin Kogyo, Tokyo, Japan) or buprenorphine hydrochloride (0.002…
Number of citations: 1 link.springer.com
H Tan, G Zhang, M Cai, Q Yuan - Chinese patent CN104356065, 2015
Number of citations: 1

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